molecular formula C12H15F2N B1492159 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine CAS No. 2092798-12-2

4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine

Cat. No.: B1492159
CAS No.: 2092798-12-2
M. Wt: 211.25 g/mol
InChI Key: HRAQVZCTBKTBHJ-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3,4-difluorophenyl group and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine typically involves multiple steps, starting with the preparation of the 3,4-difluorophenyl derivative. One common approach is the reaction of 3,4-difluorophenylboronic acid with an appropriate amine under specific conditions to form the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a strong base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, from inhibiting enzyme activity to modulating receptor signaling.

Comparison with Similar Compounds

  • 3,4-Difluorophenylboronic acid

  • 3,4-Difluorophenyl isocyanate

  • 3,4-Difluorobenzonitrile

Uniqueness: 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine stands out due to its specific structural features, which confer unique chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c1-12(2)7-15-6-9(12)8-3-4-10(13)11(14)5-8/h3-5,9,15H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAQVZCTBKTBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine
Reactant of Route 2
4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine
Reactant of Route 3
4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine
Reactant of Route 4
4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine
Reactant of Route 5
4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine
Reactant of Route 6
4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine

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